Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide
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Overview
Description
Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring fused with a pyran ring and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Fusion with the Pyran Ring: The pyrrolidine ring is then fused with a pyran ring through a condensation reaction.
Attachment of the Nicotinamide Moiety: The final step involves the attachment of the nicotinamide group to the fused ring system via an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce certain functional groups, such as nitro groups, to amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving nicotinamide-related pathways.
Medicine: It has potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nicotinamide moiety may play a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Rel-(3aR,7aS)-Hexahydropyrano[3,4-c]pyrrol-3a(4H)-ylmethanol: This compound shares a similar pyrrolidine-pyran ring structure but lacks the nicotinamide moiety.
Other Pyrrolidine Derivatives: Compounds with similar pyrrolidine ring structures but different substituents.
Uniqueness
Rel-N-((3R,3Ar,7As)-Octahydropyrano[3,2-B]Pyrrol-3-Yl)Nicotinamide is unique due to the presence of the nicotinamide moiety, which imparts distinct biological and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(3R,3aR,7aS)-1,2,3,3a,5,6,7,7a-octahydropyrano[3,2-b]pyrrol-3-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-13(9-3-1-5-14-7-9)16-11-8-15-10-4-2-6-18-12(10)11/h1,3,5,7,10-12,15H,2,4,6,8H2,(H,16,17)/t10-,11+,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFNPNVHSIWFFW-QJPTWQEYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(CN2)NC(=O)C3=CN=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]([C@@H](CN2)NC(=O)C3=CN=CC=C3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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